[7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. These steps may include:
Formation of the triazatricyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be added via substitution reactions using reagents such as fluorobenzene and methoxybenzene.
Addition of the methylsulfanyl group: This step may involve thiolation reactions using reagents like methylthiol.
Final functionalization to introduce the methanol group: This can be done through reduction reactions using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or nitro groups to amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield formaldehyde or formic acid, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable subject for studying various organic reaction mechanisms.
Biology
Biochemical studies: The compound may be used to investigate biochemical pathways and interactions with biological molecules.
Drug development: Its potential biological activity could make it a candidate for drug development and testing.
Medicine
Pharmacological research: The compound’s effects on biological systems can be studied to identify potential therapeutic applications.
Diagnostic tools: It may be used in the development of diagnostic agents or imaging tools.
Industry
Material science: The compound’s unique properties could be explored for applications in material science, such as the development of new polymers or coatings.
Catalysis: It may serve as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism by which [7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Influencing biochemical pathways: It could affect various biochemical pathways, leading to changes in cellular processes.
Altering gene expression: The compound may influence gene expression, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- [7-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- [7-[(4-bromophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Uniqueness
The uniqueness of [7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its specific functional groups and their arrangement. The presence of the fluorophenyl group, in particular, may impart unique chemical and biological properties compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
[7-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-5-3-4-6-22(19)32-2)30-26(21)34-14-16-7-9-18(27)10-8-16/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRNVWLDVCQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4OC)SCC5=CC=C(C=C5)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.